

# Envonalkib (TQ-B3139): A Comprehensive Technical Guide to its Synthesis Pathway and Intermediates

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## Compound of Interest

Compound Name: *Envonalkib*

Cat. No.: *B10827855*

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## Introduction

**Envonalkib** (TQ-B3139) is a potent and selective next-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI) developed for the treatment of ALK-positive non-small cell lung cancer (NSCLC). Its complex molecular architecture necessitates a sophisticated and well-orchestrated synthetic strategy. This technical guide provides an in-depth overview of the core synthesis pathway of **Envonalkib**, detailing the key intermediates, experimental protocols, and relevant quantitative data.

## Core Synthesis Strategy

The synthesis of **Envonalkib** is a multi-step process that culminates in a key Suzuki-Miyaura cross-coupling reaction, followed by a final deprotection step. The overall strategy involves the preparation of two advanced heterocyclic intermediates, which are then coupled to form the bipyridinyl core of the final molecule.

The synthesis can be conceptually divided into the formation of two key fragments:

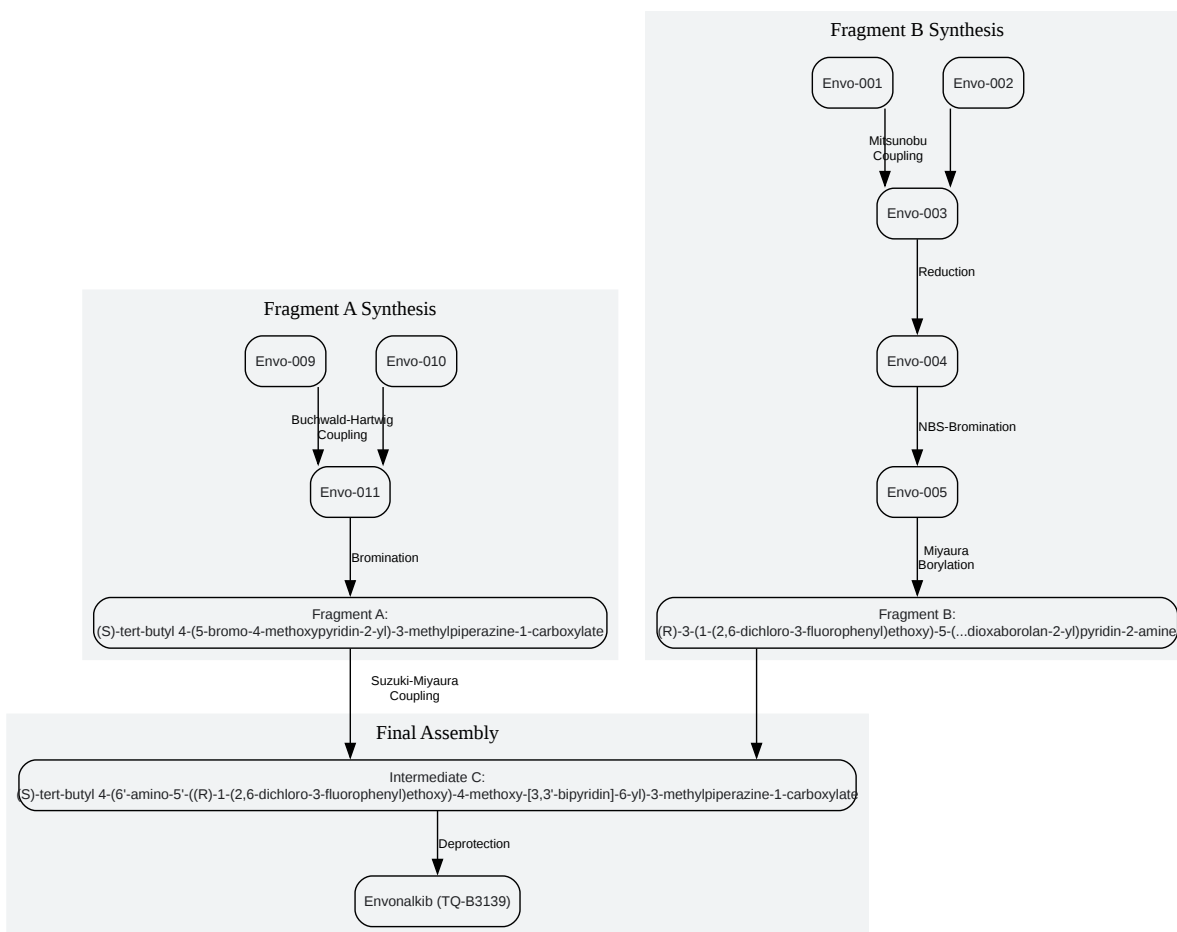
- Fragment A: (S)-tert-butyl 4-(5-bromo-4-methoxypyridin-2-yl)-3-methylpiperazine-1-carboxylate

- Fragment B: (R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

The convergent synthesis joins these two fragments in the penultimate step.

## Synthesis Pathway and Intermediates

The following diagram illustrates the logical flow of the **Envonalkib** synthesis:



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Figure 1. Logical workflow of the **Envonalkib** synthesis, outlining the formation of two key fragments and their final assembly.

## Detailed Experimental Protocols

The following sections provide detailed methodologies for the key transformations in the synthesis of **Envonalkib**.

### Step 1: Synthesis of Intermediate C - Suzuki-Miyaura Coupling

The crucial carbon-carbon bond formation to create the bipyridine core is achieved through a Suzuki-Miyaura cross-coupling reaction.

- Reaction: (S)-tert-butyl 4-(5-bromo-4-methoxypyridin-2-yl)-3-methylpiperazine-1-carboxylate (Fragment A) and (R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (Fragment B) are coupled in the presence of a palladium catalyst and a base.
- Experimental Protocol: To a solution of (S)-tert-butyl 4-(5-bromo-4-methoxypyridin-2-yl)-3-methylpiperazine-1-carboxylate (106 mg, 0.275 mmol) and (R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (140 mg, 0.33 mmol) in a mixture of 1,4-dioxane (10 mL) and water (1.5 mL), tetrakis(triphenylphosphine)palladium(0) ( $\text{Pd}(\text{PPh}_3)_4$ , 32 mg, 0.0275 mmol) and cesium carbonate ( $\text{Cs}_2\text{CO}_3$ , 179 mg, 0.55 mmol) are added. The reaction mixture is purged with nitrogen and then heated to 100°C overnight. After cooling, the mixture is worked up and purified by silica gel column chromatography to yield (S)-tert-butyl 4-(6'-amino-5'-((R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy)-4-methoxy-[3,3'-bipyridin]-6-yl)-3-methylpiperazine-1-carboxylate (Intermediate C).<sup>[1]</sup>

### Step 2: Synthesis of **Envonalkib** - Deprotection

The final step in the synthesis is the removal of the tert-butoxycarbonyl (Boc) protecting group from the piperazine nitrogen.

- Reaction: The Boc group of Intermediate C is cleaved under acidic conditions to yield **Envonalkib**.

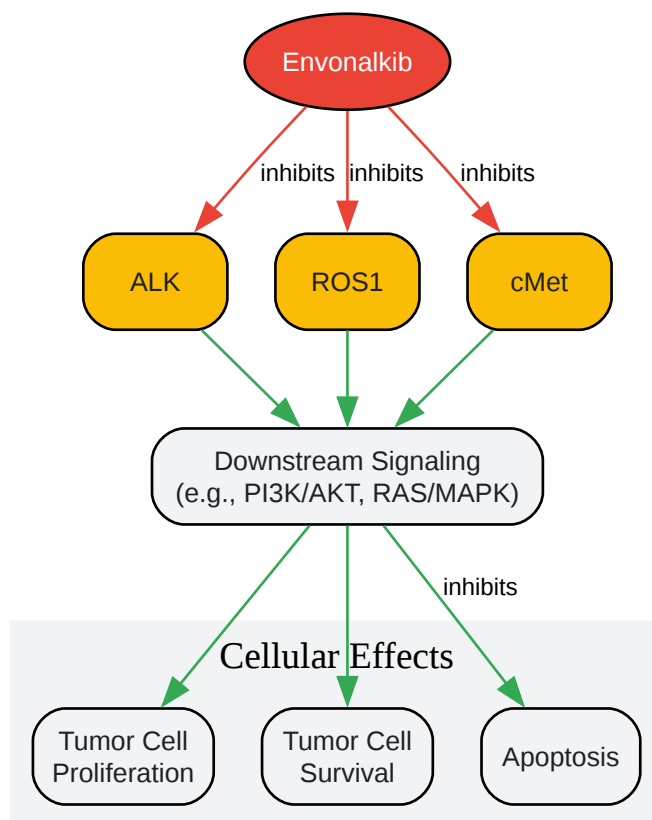
- Experimental Protocol: To a stirred solution of (S)-tert-butyl 4-(6'-amino-5'-((R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy)-4-methoxy-[3,3'-bipyridin]-6-yl)-3-methylpiperazine-1-carboxylate (67 mg, 0.11 mmol) in dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>, 10 mL), trifluoroacetic acid (TFA, 1 mL) is added. The mixture is stirred for 1 hour. The reaction is then quenched, and the pH is adjusted to >13 with concentrated sodium hydroxide (NaOH). The aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography (eluent: CH<sub>2</sub>Cl<sub>2</sub>:methanol = 8:1) to afford 5-((R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy)-4'-methoxy-6'-((S)-2-methylpiperazin-1-yl)-[3,3'-bipyridin]-6-amine (**Envonalkib**).<sup>[1]</sup>

## Quantitative Data Summary

Step	Product	Starting Materials	Reagents and Conditions	Yield	Analytical Data
1	Intermediate C	Fragment A, Fragment B	Pd(PPh <sub>3</sub> ) <sub>4</sub> , Cs <sub>2</sub> CO <sub>3</sub> , 1,4-dioxane/H <sub>2</sub> O, 100°C	42%	MS m/z [ESI]: 606.2 [M+1]
2	Envonalkib	Intermediate C	TFA, CH <sub>2</sub> Cl <sub>2</sub> , then NaOH	55%	MS m/z [ESI]: 506.1 [M+1]. <sup>1</sup> H-NMR (400 MHz, CDCl <sub>3</sub> ): δ=7.94 (1H, s), 7.71 (1H, s), 7.28-7.32 (1H, m), 7.07 (1H, t, J=8.4 Hz), 6.97 (1H, s), 6.04-6.13 (2H, m), 4.86 (2H, s), 4.57-4.59 (1H, m), 4.03 (1H, d, J=14 Hz), 3.76 (3H, s), 3.07-3.33 (4H, m), 2.88-3.00 (1H, m), 1.84 (3H, d, J=6.8 Hz), 1.34 (3H, d, J=6.8 Hz).

## Signaling Pathway Context

**Envonalkib** is a potent inhibitor of ALK, ROS1, and c-Met kinases. By inhibiting these kinases, it disrupts downstream signaling pathways crucial for tumor cell proliferation and survival.



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Figure 2. Simplified signaling pathway showing the inhibitory action of **Envonalkib** on ALK, ROS1, and c-Met kinases, leading to the modulation of downstream cellular processes.

## Conclusion

The synthesis of **Envonalkib** is a testament to modern organic synthesis, employing powerful cross-coupling technologies to assemble a complex, biologically active molecule. The detailed protocols and data presented in this guide are intended to provide a valuable resource for researchers in the field of medicinal chemistry and drug development. Further investigation into the synthesis of the early-stage precursors will provide a more complete picture of the entire synthetic route.

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## References

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